6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe
Overview
Description
6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe is a useful research compound. Its molecular formula is C52H63BF4N2O2 and its molecular weight is 834.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Organic Synthesis and Material Science
Aroylketenes and Fischer’s Base Interactions
- Research by Konovalova et al. (2011) discusses the acylation of Fischer’s base with aroylketenes to produce specific heterocyclic compounds. This study highlights the versatility of Fischer's base in synthesizing novel organic compounds with potential applications in material science and pharmaceuticals (Konovalova et al., 2011).
Photoelectric Conversion in Solar Cells
- Wu et al. (2009) explored the use of carboxylated cyanine dyes for improving the photoelectric conversion efficiency of dye-sensitized solar cells. This research demonstrates how complex organic dyes can enhance solar energy harvesting, indicating the potential of such compounds in renewable energy technologies (Wu et al., 2009).
N-Heterocyclic Carbene Complexes
- Li et al. (2010) synthesized and characterized a series of N-heterocyclic carbene (NHC) complexes, studying their stability and reactivity under oxidative conditions. This work contributes to the understanding of metal-NHC ligand interactions, potentially useful in catalysis and organic synthesis (Li et al., 2010).
Properties
IUPAC Name |
(2Z)-6-butoxy-2-[(Z)-3-[(3E)-3-[(Z)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H63N2O2.BF4/c1-7-11-31-53-44(40-21-17-23-42-48(55-33-13-9-3)29-27-46(53)50(40)42)25-15-19-38-35-39(37-52(5,6)36-38)20-16-26-45-41-22-18-24-43-49(56-34-14-10-4)30-28-47(51(41)43)54(45)32-12-8-2;2-1(3,4)5/h15-30,35H,7-14,31-34,36-37H2,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWMKYVRHXTKOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)OCCCC)C=CC=C3C1=CC=CC4=CC(=CC=CC5=[N+](C6=C7C5=CC=CC7=C(C=C6)OCCCC)CCCC)CC(C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)OCCCC)C=CC=C3/C1=C/C=C\C4=C/C(=C/C=C\C5=[N+](C6=C7C5=CC=CC7=C(C=C6)OCCCC)CCCC)/CC(C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H63BF4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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